![molecular formula C13H14F3N5O B2954379 4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine CAS No. 2380175-38-0](/img/structure/B2954379.png)
4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine is a compound that belongs to the class of heterocyclic organic compounds It contains a pyridine ring substituted with a trifluoromethyl group and a triazole moiety linked via an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine typically involves multiple steps. One common approach is to start with the preparation of the triazole moiety through a “click” reaction between an azide and an alkyne . The azetidine ring can be synthesized separately and then linked to the triazole moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the “click” reaction and other steps to improve efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the triazole or pyridine rings, while substitution reactions could introduce new functional groups .
Aplicaciones Científicas De Investigación
4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its bioavailability. The azetidine ring provides structural rigidity, which can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain a triazole moiety and are studied for their anticancer properties.
1H-1,2,3-triazole analogs: These compounds are synthesized via “click” chemistry and have applications in pharmaceuticals and agrochemicals.
Uniqueness
4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine is unique due to its combination of a triazole moiety, an azetidine ring, and a trifluoromethyl-substituted pyridine ring. This unique structure provides a balance of stability, reactivity, and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O/c14-13(15,16)12-7-10(1-2-17-12)22-11-8-20(9-11)5-6-21-18-3-4-19-21/h1-4,7,11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWXSMOGPUEROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN2N=CC=N2)OC3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
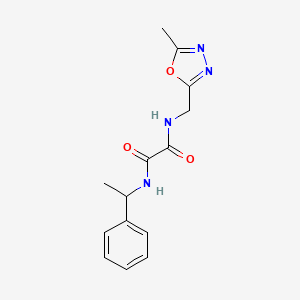

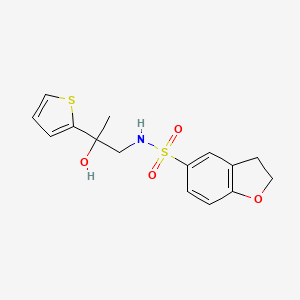
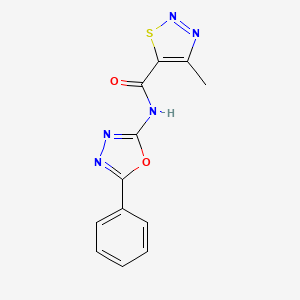
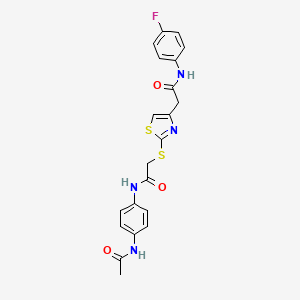
![(2S,3S,4R,5R,6S)-2-[[(2S,3R,4S,5S,6S)-6-[[(3R,4S,4aS,6aS,6bR,8R,8aR,14aS,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)
![1-(4-Fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2954303.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2954306.png)
![2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2954308.png)
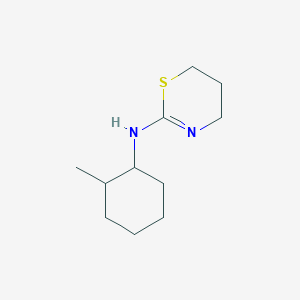
![5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B2954310.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2954311.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2954312.png)
![1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2954313.png)
